3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
Description
Significance of Spirocyclic Scaffolds in Modern Organic and Heterocyclic Chemistry
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry and drug discovery. rsc.org Unlike flat, aromatic compounds, spirocycles possess a distinct three-dimensional geometry due to their sp³-hybridized spiro-carbon center. rsc.org This structural rigidity and complexity offer several advantages in the design of bioactive molecules.
The rigid framework of a spirocycle can lock the conformation of a molecule, which helps in precisely orienting key binding elements for optimal interaction with biological targets like enzymes and receptors. tandfonline.com This can lead to enhanced potency and selectivity. rsc.orgacs.org Furthermore, the introduction of a spirocyclic motif can significantly improve a compound's physicochemical properties. Shifting from planar structures to more three-dimensional ones often correlates with improved aqueous solubility, higher basicity, and better metabolic stability. tandfonline.com
The novelty of spirocyclic structures is also a key driver of their use. As researchers explore new chemical space, spirocycles provide an opportunity to generate novel lead structures with unique intellectual property potential. rsc.orgacs.org Consequently, numerous approved drugs and clinical candidates incorporate spirocyclic scaffolds, demonstrating their value in modern pharmaceutical development. acs.orgacs.org However, the synthesis of these complex molecules can be challenging, which often hinders their broader development. nih.gov
Structural Classification and Nomenclature of Spirocyclic Azaspiro[5.6]dodecanes
The systematic naming of spiro compounds follows the von Baeyer nomenclature system established by IUPAC. qmul.ac.uk A spiro compound is defined as a system where two or more rings are linked by a single common atom, known as the spiro atom. qmul.ac.uk The name of the specific compound, 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one, can be deconstructed to understand its structure.
Table 2: IUPAC Nomenclature Breakdown
| Component | Meaning |
|---|---|
| spiro | Indicates a spirocyclic system with one common atom linking two rings. qmul.ac.uk |
| [5.6] | The von Baeyer descriptor. It indicates the number of atoms in each ring, excluding the spiro atom, listed in ascending order. Here, one ring has 5 atoms and the other has 6 atoms. qmul.ac.uk |
| dodecane | The parent hydrocarbon name indicating the total number of atoms in both rings, including the spiro atom (5 + 6 + 1 = 12). nih.gov |
| 3-Oxa | A heteroatom prefix indicating that an oxygen atom replaces the carbon at position 3 of the spiroalkane framework. |
| 7,10-diaza | A heteroatom prefix indicating that nitrogen atoms replace the carbons at positions 7 and 10. |
| 11-one | A suffix indicating a ketone (carbonyl group) at position 11. The presence of this carbonyl next to a nitrogen atom (at position 10) forms a lactam. |
Numbering of the spiro[5.6]dodecane system begins in the smaller ring (the six-membered ring in this case) at an atom adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring. qmul.ac.uk
Overview of Research Trajectories for Spirocyclic Lactams
Lactams, particularly the four-membered β-lactam ring, are among the most important structural motifs in medicinal chemistry, famously forming the core of penicillin and related antibiotics. digitellinc.comnih.govnih.gov Spirocyclic lactams, which combine the features of a spirocycle and a lactam, are a promising subclass of compounds that have attracted considerable interest for their diverse pharmacological potential. researchgate.netnih.gov
Research in this area focuses on several key trajectories:
Novel Synthesis Methods: A significant portion of research is dedicated to developing new and efficient synthetic routes to access these complex scaffolds. researchgate.netuc.pt Methodologies like the Staudinger [2+2] ketene-imine cycloaddition are frequently employed to construct the lactam ring onto a pre-existing cyclic ketone, thereby forming the spiro junction. digitellinc.com
Exploration of Biological Activity: Spirocyclic lactams are being investigated for a wide range of therapeutic applications beyond antibacterial agents. digitellinc.com Studies have explored their potential as anticancer agents, cholesterol absorption inhibitors, and antiviral compounds, including against HIV. researchgate.netnih.gov
Structural Diversification: Chemists are creating extensive libraries of spirocyclic lactams by varying the ring sizes (e.g., spiro-β-lactams, spiro-γ-lactams), the substituents on the rings, and the types of rings fused at the spiro center. uc.ptrsc.org This diversification allows for the fine-tuning of a molecule's properties to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. tandfonline.com
While much of the published literature focuses on spiro-fused β-lactams (four-membered rings) and γ-lactams (five-membered rings), the principles of their design and the rationale for their synthesis are applicable to larger lactam systems like the diazepanone ring found in this compound. researchgate.netrsc.org The continued exploration of this chemical space is expected to yield new therapeutic candidates for a variety of diseases. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxa-7,10-diazaspiro[5.6]dodecan-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPQUGZZXCAFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control in the Synthesis of 3 Oxa 7,10 Diazaspiro 5.6 Dodecan 11 One Systems
Enantioselective and Diastereoselective Approaches
The construction of the chiral spirocyclic core of 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one in an enantiomerically pure form can be approached through several modern synthetic methodologies. These methods are designed to control the formation of the key spirocyclic quaternary carbon center with high fidelity.
Enantioselective Strategies:
Enantioselective synthesis of spiro-lactams often involves catalytic processes where a small amount of a chiral catalyst directs the reaction to produce a large amount of a single enantiomer. rsc.orgacs.org Organocatalysis and transition-metal catalysis are the two primary pillars of this field. For the synthesis of the this compound scaffold, a hypothetical enantioselective Michael addition/cyclization cascade could be envisioned.
Organocatalytic Approach: A chiral primary or secondary amine catalyst, such as a derivative of proline or a cinchona alkaloid, could catalyze the conjugate addition of a suitable morpholine-derived pronucleophile to an activated diazepanone precursor. This would be followed by an intramolecular cyclization to furnish the spirocyclic system. The catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The effectiveness of such catalysts has been demonstrated in the synthesis of various spirocyclic oxindoles and other related structures. rsc.org
Transition-Metal Catalysis: Chiral complexes of metals like palladium, nickel, or rhodium are powerful tools for asymmetric synthesis. nih.gov A potential route could involve a palladium-catalyzed asymmetric intramolecular α-arylation of a lactam. While not directly applicable to the all-aliphatic core of the target molecule, analogous intramolecular alkylation reactions have been developed and could be adapted. For instance, a nickel-catalyzed enantioselective spirocyclization of lactones has been reported, providing a conceptual framework for a similar transformation on a lactam substrate. acs.org
Diastereoselective Strategies:
When a molecule already contains one or more stereocenters, the introduction of a new one can be influenced by the existing chirality, a phenomenon known as diastereoselection. In the context of this compound, if a chiral building block is used for either the morpholine (B109124) or the diazepanone fragment, it can direct the stereochemical outcome of the spirocyclization step.
Substrate-Controlled Diastereoselectivity: The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for β-lactam synthesis and has been extended to spirocyclic systems. By using a chiral imine derived from a chiral amine or aldehyde, it is possible to achieve high diastereoselectivity in the formation of the spiro-β-lactam. While the target is a γ-lactam, analogous principles of substrate control could be applied in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct the diazepanone ring with a defined stereochemistry relative to a chiral morpholine precursor. nih.gov
Reagent-Controlled Diastereoselectivity: Chiral reagents can be used to introduce chirality with a high degree of stereocontrol. For example, the use of a chiral borane (B79455) in a reduction step or a chiral base in a deprotonation/alkylation sequence can lead to high diastereoselectivity.
The table below summarizes hypothetical results for different stereoselective approaches to a key intermediate in the synthesis of this compound.
| Approach | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Organocatalytic Michael Addition | Chiral Primary Amine | - | >90% |
| Ni-Catalyzed Spirocyclization | Ni(COD)₂ / Chiral Ligand | - | 85-95% |
| Substrate-Controlled Cycloaddition | Chiral Morpholine Precursor | >95:5 | - |
| Chiral Auxiliary-Mediated Alkylation | Evans Oxazolidinone | >98:2 | - |
This table is illustrative and based on results for analogous systems.
Chiral Auxiliary and Catalyst Design for Stereocontrol
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. For the synthesis of this compound, a chiral auxiliary could be attached to either the morpholine or the diazepanone precursor.
Evans Auxiliaries: Evans oxazolidinones are widely used chiral auxiliaries that provide excellent stereocontrol in alkylation, aldol, and Michael addition reactions. An N-acylated Evans auxiliary attached to a precursor of the diazepanone ring could be used to control the stereoselective introduction of a substituent that would later be part of the morpholine ring, setting the stage for the spirocyclization.
Bicyclic Lactam Auxiliaries: Chiral bicyclic lactams have been employed as effective auxiliaries in the enantioselective synthesis of spirooxindoles via SNAr reactions. aragen.comresearchgate.net This strategy involves the asymmetric arylation of an acylated chiral bicyclic lactam. A similar approach could be conceptualized for the formation of the spirocyclic junction in the target molecule, where the bicyclic lactam controls the facial selectivity of an intramolecular cyclization.
Chiral Catalyst Design:
The design of chiral catalysts is crucial for the development of efficient enantioselective transformations. The catalyst's structure, including its metal center, ligand scaffold, and chiral environment, dictates its activity and selectivity.
Privileged Ligands: Certain ligand scaffolds, often referred to as "privileged ligands," have been found to be effective in a wide range of asymmetric reactions. Examples include BINAP, Salen, and BOX ligands. For a potential transition-metal-catalyzed synthesis of this compound, a screening of such privileged ligands would be a logical starting point to identify a suitable catalyst system.
Organocatalyst Design: The field of organocatalysis has seen an explosion in the design of new catalysts. rsc.org For a reaction leading to the target spirocycle, a bifunctional catalyst that can activate both the nucleophile and the electrophile could be highly effective. For example, a thiourea-based catalyst bearing a chiral scaffold and a basic moiety could facilitate a highly enantioselective conjugate addition.
The following table presents a selection of chiral auxiliaries and catalyst types that could be applicable to the stereocontrolled synthesis of this compound, along with their typical applications.
| Type | Example | Typical Application | Potential Stereocontrol |
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Alkylation | High Diastereoselectivity |
| Chiral Auxiliary | Camphorsultam | Asymmetric Diels-Alder | High Diastereoselectivity |
| Chiral Auxiliary | Bicyclic Lactam | Asymmetric SNAr | High Diastereoselectivity |
| Organocatalyst | Proline Derivative | Asymmetric Aldol/Michael | High Enantioselectivity |
| Organocatalyst | Cinchona Alkaloid-Thiourea | Asymmetric Michael Addition | High Enantioselectivity |
| Transition Metal Catalyst | Rh-DuPhos | Asymmetric Hydrogenation | High Enantioselectivity |
| Transition Metal Catalyst | Pd-BINAP | Asymmetric Allylic Alkylation | High Enantioselectivity |
This table provides examples of established chiral auxiliaries and catalysts and their potential application.
Conformational Chirality in Spirocyclic Architectures
Spirocyclic systems are conformationally restricted, and this rigidity can give rise to unique stereochemical features. The this compound framework, with its fused six-membered morpholine and seven-membered diazepanone rings, is expected to exhibit distinct conformational preferences that can influence its reactivity and biological activity.
The chirality in such a spirocycle is centered at the spiro-carbon. The substituents on the two rings are held in a fixed three-dimensional arrangement, which can lead to axial and helical chirality, especially in more complex polyspiro systems. rsc.org
Computational studies and NMR spectroscopy are powerful tools for elucidating the conformational preferences of such spirocyclic systems. nih.gov Understanding the conformational landscape is essential for designing stereoselective syntheses, as the transition state energies of competing reaction pathways can be highly dependent on the ground-state conformations of the reactants and intermediates. For instance, in a substrate-controlled diastereoselective reaction, the preferred conformation of the chiral substrate will dictate the facial bias for the approach of the reagent.
In a related spirocyclic system, tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate, X-ray crystallography revealed a twisted-chair conformation for the diazepane ring and a boat conformation for the morpholine ring. nih.gov This demonstrates the complexity of conformational preferences in such spirocycles.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Oxa 7,10 Diazaspiro 5.6 Dodecan 11 One
Derivatization and Chemical Modification Strategies for the 3 Oxa 7,10 Diazaspiro 5.6 Dodecan 11 One Scaffold
Functionalization at Nitrogen and Oxygen Heteroatoms
The presence of two secondary amine functionalities (at N7 and N10) and an ether oxygen (at O3) provides multiple handles for chemical modification of the 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one scaffold. The nitrogen atoms are particularly amenable to a wide range of functionalization reactions, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical properties and biological target interactions.
Common strategies for N-functionalization include:
Alkylation and Arylation: The secondary amines can be readily alkylated or arylated under standard conditions. Reductive amination with various aldehydes and ketones is a powerful method for introducing a wide array of substituted alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl moieties.
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides. Similarly, treatment with sulfonyl chlorides yields sulfonamides. These modifications are often used to introduce hydrogen bond donors and acceptors and to alter the electronic properties of the nitrogen atom.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are common pharmacophores in drug design.
While the ether oxygen is generally less reactive than the nitrogen atoms, it can influence the molecule's polarity and hydrogen bonding capacity. Modifications involving the oxygen heteroatom are less common but could be envisioned through more complex synthetic routes involving ring-opening and subsequent re-cyclization with modified linkers.
Introduction of Substituents on the Carbocyclic and Heterocyclic Rings
Modification of the carbocyclic (cyclohexane) and heterocyclic (morpholine and diazepane) rings of the scaffold allows for fine-tuning of its steric and electronic properties. Strategies for introducing substituents depend on the specific ring and the desired position of the new group.
For the cyclohexane (B81311) ring, functionalization can be achieved through classical organic reactions, assuming appropriate precursors are used in the initial synthesis of the spirocyclic core. For instance, the use of a substituted cyclohexanone (B45756) in the key spirocyclization step would directly lead to a substituted carbocyclic ring.
Modification of the heterocyclic rings post-synthesis is more challenging but can be achieved through various methods:
Alpha-Functionalization: The carbon atoms alpha to the nitrogen atoms in the diazepane ring can potentially be functionalized through deprotonation with a strong base followed by reaction with an electrophile.
Ring-Opening and Recyclization: A more versatile strategy involves the cleavage of one of the heterocyclic rings, modification of the resulting linear intermediate, and subsequent recyclization to re-form the ring with an incorporated substituent.
Selective Deprotection and Orthogonal Protecting Group Chemistry
In syntheses involving complex molecules with multiple reactive sites, the use of protecting groups is essential. Orthogonal protecting group strategies are particularly important when differential functionalization of the two nitrogen atoms (N7 and N10) is desired. An orthogonal set of protecting groups allows for the removal of one group under specific conditions without affecting the others.
For the this compound scaffold, a typical strategy would involve the protection of the two secondary amines with two different, orthogonally removable groups. For example, one nitrogen could be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while the other is protected with a Cbz (carboxybenzyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, which are removed by hydrogenolysis and base treatment, respectively. This allows for the sequential functionalization of each nitrogen atom.
The selection of protecting groups must be compatible with the reaction conditions used for subsequent modifications. The table below summarizes some common orthogonal protecting groups used for amines and their typical deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Conditions | Stable To |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Mild Acid, Base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Acid, Base |
Late-Stage Diversification and Library Generation
The this compound scaffold is well-suited for late-stage diversification, a strategy that introduces molecular diversity at the final steps of a synthetic sequence. This approach is highly efficient for generating chemical libraries for high-throughput screening in drug discovery programs. nih.govyoutube.com
Starting from a common, orthogonally protected spirocyclic core, a large number of diverse analogs can be rapidly synthesized. This process, often referred to as parallel synthesis, involves splitting the common intermediate into multiple reaction vessels and treating each with a different building block or reagent. youtube.comactascientific.com For instance, after selective deprotection of one nitrogen atom, a diverse set of carboxylic acids can be coupled to generate a library of amides. Subsequently, the second protecting group can be removed and a different set of building blocks, such as aldehydes for reductive amination, can be introduced at the other nitrogen.
This "split-and-pool" or parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core. Solid-phase organic synthesis can also be employed, where the scaffold is attached to a resin, allowing for easy purification after each reaction step. nih.gov The generation of such libraries significantly accelerates the process of identifying and optimizing lead compounds. nih.gov
Structure Property Relationship Studies in 3 Oxa 7,10 Diazaspiro 5.6 Dodecan 11 One Derivatives
Influence of Spiro-Connectivity on Molecular Rigidity and Three-Dimensionality
In a structurally related compound, tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate, X-ray crystallography studies have shown that the seven-membered diazepane ring adopts a twisted-chair conformation, while the six-membered morpholine (B109124) ring is found in a boat conformation. nih.govnih.gov This specific arrangement highlights the influence of the spiro-fusion on the conformational preferences of the individual rings. The diazepane ring in this related structure exhibits a degree of flexibility, which can be influenced by substitution and the crystalline environment. researchgate.net
The inherent rigidity of the spiro[5.6]dodecane core, combined with the specific conformations of the constituent rings, results in a distinct and predictable three-dimensional shape. This defined topology is a key factor in how these molecules present their functional groups for interaction with other molecules, including biological macromolecules. mdpi.com
Table 1: Crystallographic Data for a Related Spiro[5.6]dodecane Derivative Illustrative data from a related compound, Tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate, to demonstrate the kind of structural parameters determined for such spirocyclic systems.
| Parameter | Value |
| Molecular Formula | C₂₆H₄₅N₃O₈ |
| Molecular Weight | 527.65 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.1304 (17) |
| b (Å) | 15.250 (2) |
| c (Å) | 18.098 (3) |
| α (°) | 99.305 (4) |
| β (°) | 90.010 (3) |
| γ (°) | 100.168 (3) |
| Volume (ų) | 2982.5 (8) |
Data sourced from a study on a related triaza-spiro compound to illustrate typical crystallographic parameters. nih.gov
Stereochemical Effects on Molecular Properties and Interactions
The spiro carbon atom in 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Furthermore, substitutions on the heterocyclic rings can introduce additional stereocenters, leading to a variety of diastereomers. The specific stereochemistry of a molecule is known to be a critical determinant of its biological activity and molecular interactions. researchgate.netnih.gov
Different stereoisomers of a compound can exhibit significantly different pharmacological profiles, as their three-dimensional arrangement dictates how they fit into the chiral binding sites of biological targets like enzymes and receptors. For instance, in a study of spiro-β-lactam derivatives, different regio- and stereoisomers displayed markedly different anti-HIV and antiplasmodial activities, with some isomers being highly active while others were not. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of such compounds for therapeutic applications.
Table 2: Illustrative Example of Stereochemical Effects on Biological Activity Hypothetical data based on findings for other spirocyclic compounds, demonstrating how stereoisomers can have different biological potencies.
| Compound Derivative | Stereoisomer | IC₅₀ (µM) for Target X |
| Derivative A | (R)-enantiomer | 0.5 |
| Derivative A | (S)-enantiomer | 15.2 |
| Derivative B | (5R, 6S)-diastereomer | 2.1 |
| Derivative B | (5S, 6R)-diastereomer | 45.8 |
| Derivative B | (5R, 6R)-diastereomer | >100 |
| Derivative B | (5S, 6S)-diastereomer | 8.9 |
This table is illustrative and designed to show the potential impact of stereochemistry on biological activity, drawing parallels from studies on other chiral heterocyclic compounds. nih.gov
Correlating Structural Features with Intermolecular Recognition and Self-Assembly
The structural features of this compound derivatives, including the rigid spiro core, the placement of heteroatoms, and the stereochemistry, are all intrinsically linked to their capacity for intermolecular recognition and self-assembly. The well-defined three-dimensional shape allows for specific and directional interactions with other molecules.
The presence of hydrogen bond donors (N-H groups) and acceptors (C=O and C-O-C groups) is a key feature that can drive intermolecular recognition and self-assembly processes. nih.govresearchgate.net The amide functionality in the diazepanone ring is particularly important in this regard, as amides are known to form strong and directional hydrogen bonds, often leading to predictable supramolecular structures. science.gov The formation of hydrogen-bonded dimers or larger aggregates can significantly influence the material properties of these compounds, such as their solubility and crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
